[5-Hydroxy-4-(morpholin-4-ylmethyl)-1-benzofuran-3-yl](thiophen-3-yl)methanone
Description
This compound features a benzofuran core substituted with a hydroxy group at position 5, a morpholin-4-ylmethyl group at position 4, and a thiophen-3-yl methanone at position 2. Its molecular formula is C₂₀H₂₁NO₅S, with a molecular weight of ~355.39 g/mol (based on analogs in ).
Properties
Molecular Formula |
C18H17NO4S |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
[5-hydroxy-4-(morpholin-4-ylmethyl)-1-benzofuran-3-yl]-thiophen-3-ylmethanone |
InChI |
InChI=1S/C18H17NO4S/c20-15-1-2-16-17(13(15)9-19-4-6-22-7-5-19)14(10-23-16)18(21)12-3-8-24-11-12/h1-3,8,10-11,20H,4-7,9H2 |
InChI Key |
AXWLODUQMJPAOE-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=C(C=CC3=C2C(=CO3)C(=O)C4=CSC=C4)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-4-(morpholin-4-ylmethyl)-1-benzofuran-3-ylmethanone typically involves multi-step organic reactions. The process begins with the formation of the benzofuran core, followed by the introduction of the morpholinylmethyl group and the thiophenyl methanone moiety. Common reagents used in these reactions include bromobenzene, thiophene, and morpholine, with catalysts such as palladium on carbon (Pd/C) and bases like potassium carbonate (K2CO3) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity 5-Hydroxy-4-(morpholin-4-ylmethyl)-1-benzofuran-3-ylmethanone.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol.
Substitution: The morpholinylmethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 5-Hydroxy-4-(morpholin-4-ylmethyl)-1-benzofuran-3-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structural features make it a candidate for binding studies with proteins and nucleic acids.
Medicine
In medicine, 5-Hydroxy-4-(morpholin-4-ylmethyl)-1-benzofuran-3-ylmethanone is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a subject of interest in drug discovery and development.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique properties can be harnessed to create new polymers, coatings, and other materials with specialized functions.
Mechanism of Action
The mechanism of action of 5-Hydroxy-4-(morpholin-4-ylmethyl)-1-benzofuran-3-ylmethanone involves its interaction with specific molecular targets. The hydroxyl and carbonyl groups can form hydrogen bonds with biological macromolecules, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Features and Modifications
The compound’s activity is influenced by three key regions:
- Benzofuran core : The hydroxy group at position 5 likely enhances solubility and hydrogen-bonding interactions.
- Morpholin-4-ylmethyl group : This moiety may improve pharmacokinetics (e.g., membrane permeability) and receptor binding.
- Thiophen-3-yl methanone: The thiophene ring contributes to aromatic stacking interactions and target selectivity.
Key Analogs and Their Properties
Table 1: Comparative Analysis of Structural Analogs
| Compound Name | Structural Modifications | Molecular Weight (g/mol) | Target Enzyme | Biological Activity | Reference |
|---|---|---|---|---|---|
| 5-Hydroxy-4-(morpholin-4-ylmethyl)-1-benzofuran-3-ylmethanone | Morpholinylmethyl, thiophen-3-yl | 355.39 | Hypothesized: 11β-HSD1/GSK3B | Inferred from analogs | |
| 5-Hydroxy-4-(4-morpholinylmethyl)-1-benzofuran-3-ylmethanone | Morpholinylmethyl → 4-methoxyphenyl | 367.40 | GSK3B | GSK3B inhibition | |
| (5-Hydroxy-4-{[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methyl}-1-benzofuran-3-yl)(thiophen-3-yl)methanone | Morpholinyl → trifluoroethyl-piperazinyl | 424.44 | Undisclosed | Noted availability (1 mg) | |
| 3,3-Disubstituted bicyclo[3.2.1]oct-8-yl derivatives | Bicyclic systems, thiophen-3-yl | ~400-450 | 11β-HSD1 | Potent 11β-HSD1 inhibition | |
| (5-Hydroxy-1-benzofuran-3-yl)-(4-methylphenyl)methanone | Simplified structure (no morpholinyl/thiophenyl) | ~280 | N/A | Baseline for SAR studies |
Structure-Activity Relationships (SAR)
Morpholinylmethyl Group: highlights that replacing the thiophen-3-yl group with a 4-methoxyphenyl shifts target selectivity to GSK3B. In cannabinoid analogs (), morpholinoethyl groups are critical for CB1 receptor binding, suggesting the morpholinylmethyl group in this compound may similarly anchor to enzymatic pockets.
Thiophen-3-yl Group :
- Analogs in patents () retain the thiophen-3-yl group for 11β-HSD1 inhibition , indicating its role in maintaining aromatic interactions with the enzyme’s active site.
Piperazinyl vs.
Biological Activity
5-Hydroxy-4-(morpholin-4-ylmethyl)-1-benzofuran-3-yl](thiophen-3-yl)methanone is a synthetic compound characterized by a complex structure that integrates a benzofuran moiety, a morpholine substituent, and a thiophenyl group. This unique combination of functional groups suggests potential for diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure
The compound can be represented structurally as follows:
This structure features:
- Benzofuran ring : A fused aromatic system that contributes to the compound's hydrophobic properties.
- Morpholine group : A six-membered ring containing oxygen and nitrogen, enhancing solubility and biological interactions.
- Thiophenyl moiety : A sulfur-containing aromatic ring that may influence the compound's reactivity and interaction with biological targets.
Biological Activity Overview
Research into compounds similar to 5-Hydroxy-4-(morpholin-4-ylmethyl)-1-benzofuran-3-yl](thiophen-3-yl)methanone indicates significant potential for various biological activities, including:
- Anticancer Activity : Compounds with similar structural features have demonstrated cytotoxic effects against various cancer cell lines. For instance, benzofuran derivatives have shown IC50 values indicating effective inhibition of cancer cell proliferation.
The mechanism of action for 5-Hydroxy-4-(morpholin-4-ylmethyl)-1-benzofuran-3-yl](thiophen-3-yl)methanone is hypothesized to involve interactions with specific molecular targets, such as enzymes or receptors involved in cell signaling pathways. For example, the presence of hydroxyl groups can facilitate hydrogen bonding with target proteins, enhancing binding affinity and specificity.
Case Studies and Research Findings
- Anticancer Studies : In vitro studies on structurally related benzofuran compounds have shown promising results in inhibiting tumor growth. For example, a study highlighted the importance of substituents on the benzofuran ring in modulating anticancer activity, suggesting that similar modifications could enhance the efficacy of 5-Hydroxy... .
- Enzyme Inhibition : Research has indicated that benzofuran derivatives can act as inhibitors of key enzymes involved in cancer metabolism. The structural attributes of 5-Hydroxy... may allow it to inhibit pathways critical for tumor survival and proliferation.
- Pharmacological Potential : The compound's multifaceted structure positions it well for exploration as an antimicrobial or anti-inflammatory agent, similar to other known benzofuran derivatives .
Comparative Analysis with Related Compounds
A comparative analysis highlights how 5-Hydroxy... stands out due to its unique combination of functional groups:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 5-Hydroxy... | Benzofuran, Morpholine, Thiophene | Potential antimicrobial and anticancer activity |
| 6-Bromo-benzofuran | Benzofuran only | Limited biological activity |
| Morpholine-based compounds | Morpholine ring only | Basic properties without aromaticity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
